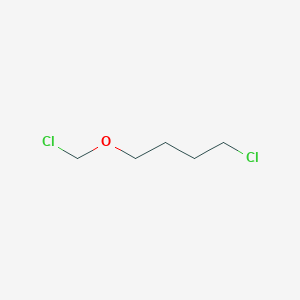
5-chloro-6-methoxypyridine-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-methoxypyridine-3-thiol: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 6th position, and a thiol group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methoxypyridine-3-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-6-methoxypyridine.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions. For example, the reaction of 5-chloro-6-methoxypyridine with thiourea in the presence of a base can yield the desired thiol derivative.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
5-chloro-6-methoxypyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-chloro-6-methoxypyridine-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-chloro-6-methoxypyridine-3-thiol involves its interaction with molecular targets through its functional groups:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function.
Chlorine Atom: The chlorine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with various biological targets.
Methoxy Group: The methoxy group can influence the compound’s solubility and binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
5-chloro-6-methoxypyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.
6-methoxypyridine-3-thiol: Lacks the chlorine atom, which may affect its reactivity and binding properties.
5-chloro-3-thiopyridine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
5-chloro-6-methoxypyridine-3-thiol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorine atom and the thiol group allows for a wide range of chemical modifications and interactions with molecular targets, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
2357637-05-7 |
|---|---|
分子式 |
C6H6ClNOS |
分子量 |
175.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



